molecular formula C20H16BrN3O6S2 B2671615 2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 893789-47-4

2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No. B2671615
CAS RN: 893789-47-4
M. Wt: 538.39
InChI Key: AUUQSKIFVARQGQ-UHFFFAOYSA-N
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Description

2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a useful research compound. Its molecular formula is C20H16BrN3O6S2 and its molecular weight is 538.39. The purity is usually 95%.
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Scientific Research Applications

Dual Inhibitory Activity on Thymidylate Synthase and Dihydrofolate Reductase

The compound exhibits potent dual inhibitory activity against human thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical enzymes for DNA synthesis and cell proliferation. The study involving N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3- d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid and its analogues demonstrates significant potential for cancer treatment due to its effectiveness in inhibiting these enzymes, with one classical analogue being the most potent dual inhibitor known to date Gangjee et al., 2008.

Structural Insights for Drug Design

Crystallographic studies provide detailed structural insights into the conformation and potential binding interactions of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides. These insights are crucial for the design and development of new drugs with enhanced efficacy and specificity for targeting enzyme inhibition Subasri et al., 2016.

Antimicrobial Activity and Quantum Calculations

Novel sulphonamide derivatives synthesized from 2-bromo-N-(phenylsulfonyl)acetamide derivatives exhibit promising antimicrobial activity. The study underscores the potential of these compounds in developing new antimicrobial agents. Quantum calculations provide a theoretical foundation for understanding the molecular properties that contribute to their biological activity Fahim & Ismael, 2019.

Enzyme Inhibition for Therapeutic Applications

The research on the synthesis of new sulfonamides with benzodioxane and acetamide moieties explores their enzyme inhibitory potential, focusing on α-glucosidase and acetylcholinesterase inhibitors. These compounds could serve as leads for developing new treatments for diseases like diabetes and Alzheimer's Abbasi et al., 2019.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of two key starting materials, namely 2,3-dihydro-1,4-benzodioxin-6-ylamine and 2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetic acid, followed by a series of chemical reactions to form the final product.", "Starting Materials": [ "2,3-dihydro-1,4-benzodioxin-6-ylamine", "2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "triethylamine (TEA)", "dimethylformamide (DMF)", "dichloromethane (DCM)", "diethyl ether", "sodium bicarbonate (NaHCO3)", "sodium chloride (NaCl)", "water (H2O)" ], "Reaction": [ "Step 1: Synthesis of 2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetic acid by reacting 4-bromobenzenesulfonyl chloride with 2-thiouracil in the presence of triethylamine and DMF.", "Step 2: Synthesis of the activated ester of 2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetic acid by reacting it with DCC and NHS in DCM.", "Step 3: Synthesis of the intermediate by reacting 2,3-dihydro-1,4-benzodioxin-6-ylamine with the activated ester in DMF.", "Step 4: Purification of the intermediate by precipitation with diethyl ether.", "Step 5: Synthesis of the final product by treating the purified intermediate with NaHCO3 and NaCl in water." ] }

CAS RN

893789-47-4

Molecular Formula

C20H16BrN3O6S2

Molecular Weight

538.39

IUPAC Name

2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

InChI

InChI=1S/C20H16BrN3O6S2/c21-12-1-4-14(5-2-12)32(27,28)17-10-22-20(24-19(17)26)31-11-18(25)23-13-3-6-15-16(9-13)30-8-7-29-15/h1-6,9-10H,7-8,11H2,(H,23,25)(H,22,24,26)

InChI Key

AUUQSKIFVARQGQ-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC=C(C(=O)N3)S(=O)(=O)C4=CC=C(C=C4)Br

solubility

not available

Origin of Product

United States

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